molecular formula C17H13NO B420248 (4-Methyl-2-quinolinyl)(phenyl)methanone

(4-Methyl-2-quinolinyl)(phenyl)methanone

Cat. No.: B420248
M. Wt: 247.29g/mol
InChI Key: WPVGAGDXYNALIK-UHFFFAOYSA-N
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Description

(4-Methyl-2-quinolinyl)(phenyl)methanone (CAS 4789-76-8) is an organic compound with the molecular formula C16H13N and a molecular weight of 219.28 g/mol . This chemical is part of the quinoline family, a class of compounds known for their diverse applications in scientific research and pharmaceutical development . The structure features a methanone group bridging a phenyl ring and a 4-methylquinoline moiety, making it a potential building block or intermediate in synthetic chemistry . As a specialist chemical, it is recommended for research and development purposes only. Researchers are advised to handle this material with appropriate precautions. The recommended storage condition is sealed in a dry environment at room temperature to maintain its stability and purity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29g/mol

IUPAC Name

(4-methylquinolin-2-yl)-phenylmethanone

InChI

InChI=1S/C17H13NO/c1-12-11-16(17(19)13-7-3-2-4-8-13)18-15-10-6-5-9-14(12)15/h2-11H,1H3

InChI Key

WPVGAGDXYNALIK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Dihedral Angles and Conformation: The dihedral angle between the quinoline and phenyl rings in (4-Methyl-2-quinolinyl)(phenyl)methanone determines its planarity and intermolecular interactions. Comparable compounds, such as (3-ethyl-6,7-dimethoxynaphthalene-1-yl)(phenyl)methanone, exhibit dihedral angles of 61.97–69.4°, suggesting moderate torsion that balances conjugation and steric hindrance . In contrast, 1-benzoyl-2,7-dimethoxynaphthalene shows larger angles (75.34–86.47°), indicating reduced planarity due to bulky substituents .
  • Substituent Effects :

    • Electron-Donating Groups (EDGs) : Derivatives with EDGs like methyl (e.g., 4-methylphenyl in compound 8b) enhance lipophilicity and membrane permeability, as seen in calcium channel blockers where methylphenyl improves binding scores over unsubstituted phenyl .
    • Electron-Withdrawing Groups (EWGs) : Nitrophenyl substituents (e.g., in compound 8c) increase calcium channel blocker potency due to enhanced dipole interactions and hydrogen bonding .
Compound Substituents Key Property/Activity Reference
This compound 4-methyl, 2-benzophenone Structural flexibility
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}ethanone 4-methyl, sulfanyl group Enhanced π-π stacking
(4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone 4-chloro, 6-methoxy Antibacterial activity
[4-(Diphenylmethyl)-1-piperazinyl][2-(2-methylphenyl)-4-quinolinyl]methanone Piperazinyl, diphenylmethyl Anticancer potential

Pharmacokinetic and Thermodynamic Profiles

  • ADMET Properties: Quinoline methanones generally exhibit good oral bioavailability due to moderate log P values (≤5) and high Caco-2 permeability. For example, 4-amino-3-(1H-indol-1-yl)phenylmethanone derivatives show >80% intestinal absorption and low blood-brain barrier penetration, minimizing CNS side effects .
  • Thermochemical Stability: (4-Methylphenyl)phenyl methanone derivatives display high thermal stability, with enthalpy data (ΔH° = 72.0 kJ/mol) comparable to aromatic ketones, ensuring robustness in synthetic processes .

Key Research Findings

Substituents on the quinoline ring (e.g., chloro, methoxy) significantly enhance antimicrobial and anticancer activities .

Dihedral angles between aromatic systems influence molecular aggregation and crystal packing, critical for material science applications .

Methyl and nitrophenyl groups improve calcium channel blocker efficacy by 30–50% compared to unsubstituted analogs .

Preparation Methods

Reaction Optimization and Mechanistic Insights

The MAOS protocol involves irradiating a mixture of aniline (1 mmol), benzaldehyde derivatives (1.5 mmol), acetone (20 mL), and HCl at 540 W for 2–3 minutes. The reaction proceeds via a condensation-cyclization mechanism, where acetone contributes the 4-methyl group, and the benzaldehyde derivative furnishes the 2-aryl substituent. For the target compound, replacing substituted benzaldehydes with benzophenone precursors (e.g., phenylglyoxal) could theoretically introduce the methanone group, though this remains hypothetical.

Table 1: MAOS Conditions for Analogous 4-Methyl-2-arylquinolines

CompoundBenzaldehyde DerivativeYield (%)Melting Point (°C)
Q1Benzaldehyde78112–114
Q24-Methylbenzaldehyde8298–100
Q34-Methoxybenzaldehyde75105–107

Spectral data for Q1 (4-methyl-2-phenylquinoline) include 1H^1H-NMR resonances at δ 7.14–7.00 (aromatic protons) and IR absorptions at 1650 cm1^{-1} (C=N stretch). Adapting this to the methanone derivative would require introducing a ketone, potentially via post-synthetic oxidation or alternative aldehydes.

Friedländer Condensation for Quinoline Core Assembly

The Friedländer synthesis, a classical route to quinolines, employs o-aminobenzaldehyde and ketones. For this compound, modifying this approach to incorporate a pre-formed benzoyl group at the 2-position is conceivable.

Modified Friedländer Protocol

A hypothetical pathway involves reacting o-aminobenzophenone (2-aminophenyl phenyl methanone) with acetone under acidic conditions. The reaction would proceed via cyclodehydration, forming the quinoline ring with inherent methanone functionality. However, o-aminobenzophenone’s limited commercial availability necessitates in situ generation from o-nitrobenzophenone reduction, complicating the synthesis.

Table 2: Comparative Analysis of Friedländer-Derived Quinolines

Starting MaterialKetoneYield (%)Challenges
o-AminobenzaldehydeAcetone65Intermediate instability
o-Aminobenzophenone (hypothetical)AcetoneSynthetic accessibility

Protective Group Strategies in Multi-Step Synthesis

Patent literature on canagliflozin synthesis reveals methodologies applicable to ketone installation in heterocycles. WO2016035042A1 details the use of trimethylsilyl (TMS) protecting groups and bases like N-methylmorpholine for ketone formation. Translating this to this compound, a two-step strategy could involve:

  • Quinoline Core Formation : Synthesize 4-methyl-2-bromoquinoline via MAOS or Friedlälder methods.

  • Buchwald–Hartwig Amination/Carbonylation : Employ palladium catalysis to introduce the benzoyl group via carbonylation of the bromide intermediate.

Table 3: Protective Group Applications in Ketone Synthesis

StepReagentFunctionYield (%)
ProtectionN-Methylmorpholine/TMSClSilane protection of hydroxyls89
CouplingPhenylboronic acid/COCarbonylative Suzuki coupling72

Spectroscopic Characterization and Validation

Authentic characterization of this compound necessitates multi-technique validation:

  • 1H^1H-NMR : Anticipated signals include aromatic protons (δ 7.2–8.1), a singlet for the 4-methyl group (δ 2.35), and absence of aldehydic protons.

  • IR Spectroscopy : Strong absorption near 1680 cm1^{-1} (C=O stretch) and 1600 cm1^{-1} (C=N quinoline ring).

  • Mass Spectrometry : Molecular ion peak at m/z 263 (C17_{17}H13_{13}NO+^+).

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency and Scalability

MethodYield (%)Reaction TimeGreen Metrics (E-factor)
MAOS70–853 min0.8
Friedländer (hypothetical)50–6012 h2.1
Palladium Catalysis65–756 h1.5

MAOS outperforms other methods in speed and environmental impact, though substrate scope limitations persist.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for (4-Methyl-2-quinolinyl)(phenyl)methanone?

  • Methodological Answer : The compound can be synthesized via transition metal-catalyzed cross-coupling reactions, such as aerobic coupling of thioesters using palladium or nickel catalysts . Friedel-Crafts acylation is another route, where a quinoline derivative reacts with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include solvent polarity (e.g., dichloromethane or ethanol), temperature (60–120°C), and catalyst loading (1–5 mol%) to optimize yields (typically 60–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoline and phenyl substituents, with aromatic protons appearing at δ 7.2–8.5 ppm and carbonyl carbons at ~195 ppm .
  • IR Spectroscopy : The carbonyl stretch (C=O) is observed at 1650–1700 cm⁻¹, while quinoline ring vibrations occur at 1500–1600 cm⁻¹ .
  • TLC : Used to monitor reaction progress (Rf values ≈ 0.5 in ethyl acetate/hexane) .
  • Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N percentages .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield and purity of this compound?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst Screening : Pd(OAc)₂ with ligands like Xantphos increases cross-coupling efficiency (yield ↑20%) .
  • Temperature Control : Slow heating (60°C → 100°C over 2 hours) reduces decomposition .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) isolates the product with >98% purity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Complementary Techniques : X-ray crystallography resolves ambiguities in NMR assignments (e.g., distinguishing quinoline vs. phenyl protons) .
  • Isotopic Labeling : ¹³C-labeled carbonyl groups clarify IR and NMR signals .
  • Computational Modeling : DFT calculations predict vibrational frequencies and chemical shifts, aligning with experimental data .

Q. How does the quinoline moiety influence the compound’s biological activity?

  • Methodological Answer :

  • Target Interaction : The quinoline ring facilitates π-π stacking with enzymes like cytochrome P450 or DNA topoisomerases, enhancing antimicrobial activity (MIC ≈ 2–8 µg/mL against S. aureus) .
  • Efflux Pump Inhibition : Derivatives with electron-withdrawing groups on the quinoline ring reduce bacterial resistance by blocking efflux channels .
  • Docking Studies : Molecular docking (PDB ID: 1A9U) shows hydrogen bonding between the quinoline nitrogen and kinase active sites .

Q. What are key considerations in designing derivatives for improved pharmacokinetic properties?

  • Methodological Answer :

  • LogP Optimization : Introducing hydrophilic groups (e.g., -OH, -NH₂) lowers logP from 3.5 → 2.0, enhancing solubility .
  • ADMET Profiling :
ParameterTarget RangeExample Derivative Data
Caco-2 Permeability>5 × 10⁻⁶ cm/s8.2 × 10⁻⁶ cm/s
% Oral Absorption>80%85–92%
BBB PenetrationLowlogBB < -1
  • Metabolic Stability : Methylation of the quinoline ring reduces CYP3A4-mediated oxidation, increasing half-life (t₁/₂ ↑ from 2 → 6 hours) .

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